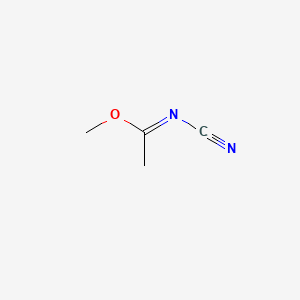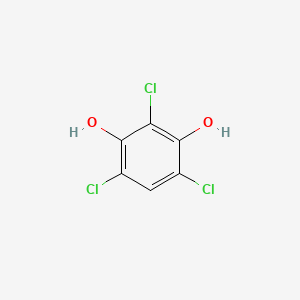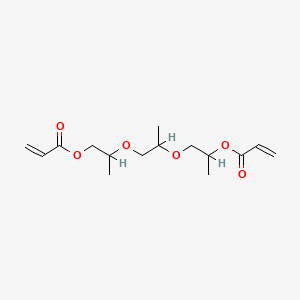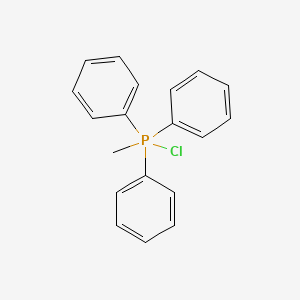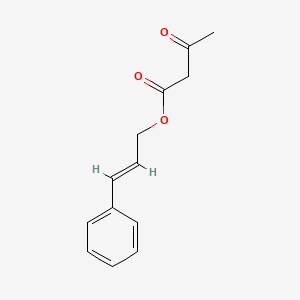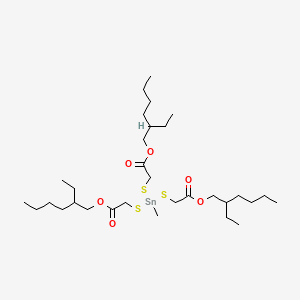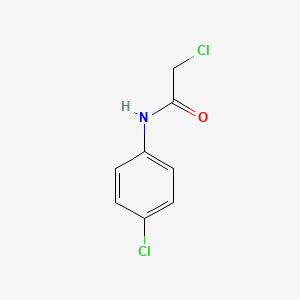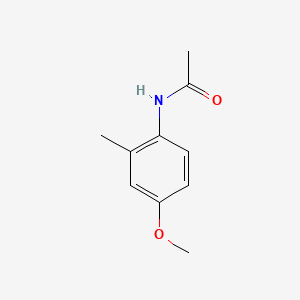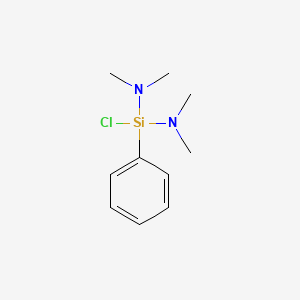
Bis(dimethylamino)phenylchlorosilane
Vue d'ensemble
Description
“Bis(dimethylamino)phenylchlorosilane” is a chemical compound with the molecular formula C10H17ClN2Si . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
The synthesis of “Bis(dimethylamino)phenylchlorosilane” can be achieved from Phenyltrichlorosilane and Dimethylamine . Another related compound, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, was prepared by the reaction of dimethylamine and formaldehyde .Molecular Structure Analysis
The molecular structure of “Bis(dimethylamino)phenylchlorosilane” is characterized by a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
“Bis(dimethylamino)phenylchlorosilane” has a boiling point of 127°C and a density of 1.05g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Bis(dimethylamino)phenylchlorosilane and its derivatives have been extensively used in various synthesis and structural analysis studies. For instance, bis(N-lithio-trimethylsilylamino)bis(dimethylamino)silane, a derivative, is synthesized through a reaction involving silicon tetrachloride, hexamethyldisilazane, and other compounds, and is characterized by X-ray diffraction and NMR spectroscopy. This synthesis is significant for understanding the complex structures of silicon-based compounds (Engering, Peters, & Jansen, 2002).
Molecular Rearrangement and Complex Formation
The compound is also involved in the study of molecular rearrangement and complex formation. For example, (chloromethyl)trichlorosilane reacts with O-trimethylsilylated N,N-dimethylhydrazides, forming neutral hexacoordinate bis(N→Si) chelates. These chelates undergo irreversible conversion to zwitterionic λ6-silicates, an unusual molecular rearrangement involving chelate-ring expansion. This provides insights into the dynamic behavior of silicon complexes and their potential applications (Kalikhman et al., 2000).
Regioselective Cyclophosphorylation
Bis(dimethylamino)phosphorodiamidate, another derivative, has been used for the efficient regioselective cyclophosphorylation of cis-diols, enabling the synthesis of high-value target cyclophosphates. This application is particularly relevant in the field of organic chemistry and pharmaceutical research (Yadav & Krishnamurthy, 2019).
Synthesis of Zwitterionic λ5Si-Silicates
The treatment of [2-(dimethylamino)phenyl]silane with benzene-1,2-dithiol or 2-mercaptoacetic acid leads to the formation of zwitterionic λ5Si-silicates. These compounds, featuring a square-pyramidal or trigonal-bipyramidal Si-coordination polyhedron, expand the understanding of silicon's coordination chemistry (Seiler, Büttner, Penka, & Tacke, 2005).
Organometallic Polymer Synthesis
The compound is used in the synthesis of organometallic polymers. For instance, bis(dimethylamino)silanes have been polymerized with 1,1'-bis-(hydroxymethyl)ferrocene to create ferrocene-containing polyoxysilanes. This represents a critical development in the field of polymer science, where the incorporation of metal centers into polymers can lead to materials with novel properties (Pittman, Patterson, & Mcmanus, 1971).
Optoelectronic Device Applications
Novel triarylamine derivatives with dimethylamino substituents synthesized from bis(dimethylamino)phenylchlorosilane are being investigated for application in optoelectronic devices. These materials show promise for use in electrochromic and electrofluorochromic devices due to their high coloration efficiency and electrochemical stability (Wu, Lin, & Liou, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-[chloro-(dimethylamino)-phenylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKCQAGHOQPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067088 | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)phenylchlorosilane | |
CAS RN |
25374-10-1 | |
| Record name | 1-Chloro-N,N,N′,N′-tetramethyl-1-phenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25374-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025374101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



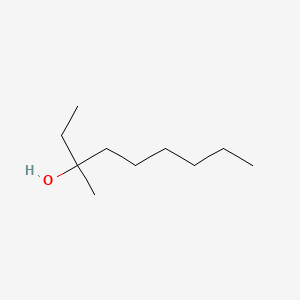


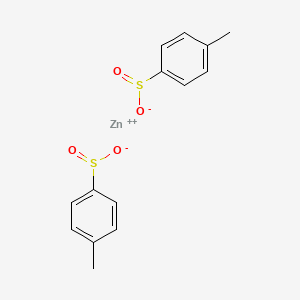
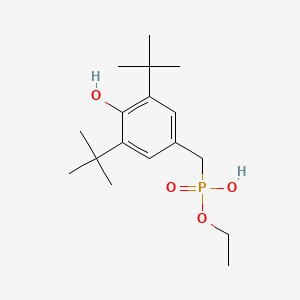
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)
